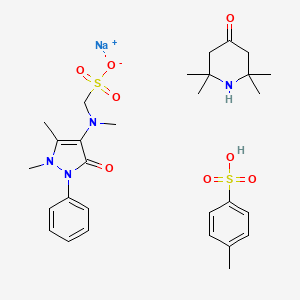Tempalgin
CAS No.: 39296-38-3
Cat. No.: VC1936322
Molecular Formula: C29H41N4NaO8S2
Molecular Weight: 660.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39296-38-3 |
|---|---|
| Molecular Formula | C29H41N4NaO8S2 |
| Molecular Weight | 660.8 g/mol |
| IUPAC Name | sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one |
| Standard InChI | InChI=1S/C13H17N3O4S.C9H17NO.C7H8O3S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10;/h4-8H,9H2,1-3H3,(H,18,19,20);10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10);/q;;;+1/p-1 |
| Standard InChI Key | JVNWLLCGJOFAED-UHFFFAOYSA-M |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |
Introduction
Chemical Properties and Structure
Tempalgin is a complex pharmaceutical compound consisting of two primary components: metamizole sodium and tempidone, combined in a specific ratio to enhance therapeutic effects. The chemical structure and properties are outlined in Table 1.
Table 1: Chemical Properties of Tempalgin
| Property | Specification |
|---|---|
| CAS Number | 39296-38-3 |
| Molecular Formula | C29H41N4NaO8S2 |
| Molecular Weight | 660.8 g/mol |
| IUPAC Name | sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one |
| Physical Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Structurally, Tempalgin represents a combination of metamizole sodium, a pyrazolone derivative, and tempidone (also referred to as triacetonamine 4-toluenesulfonate in some formulations), which provides anxiolytic effects .
Active Components and Their Actions
Tempalgin's therapeutic efficacy derives from its two primary active ingredients, each contributing distinct pharmacological actions that combine synergistically:
Metamizole Sodium
Metamizole sodium, also known as dipyrone, functions as a non-steroidal anti-inflammatory drug (NSAID) with powerful analgesic and antipyretic properties. It primarily operates by inhibiting prostaglandin synthesis, which are mediators of pain and inflammation . Unlike conventional NSAIDs, metamizole exerts its effects predominantly through the central nervous system (CNS).
Tempidone
Tempidone exhibits significant anxiolytic properties, eliminating states of anxiety, fear, and tension. Research indicates that it reduces motor excitement, demonstrates central N-anticholinergic effects, and significantly enhances and extends the analgesic effects of metamizole. Notably, tempidone also positively influences the emotional component of pain perception .
The synergistic interaction between these components produces a medication with superior analgesic efficacy and extended duration of action compared to metamizole alone .
Pharmacodynamics
The pharmacodynamic profile of Tempalgin results from the combined actions of its two active components:
Metamizole sodium operates through multiple mechanisms:
-
Inhibition of prostaglandin synthesis
-
Membrane-stabilizing effects
-
Inhibition of endogenous pyrogen formation
Tempidone contributes significantly by:
-
Providing pronounced anxiolytic activity
-
Reducing motor excitation
-
Exerting central N-anticholinergic effects
-
Potentiating metamizole's analgesic effects both in intensity and duration
This dual mechanism explains why Tempalgin has been found effective in treating various pain conditions that have both physical and emotional components .
Pharmacokinetics
The pharmacokinetic profile of Tempalgin is characterized by the individual properties of its components:
Clinical Applications
Tempalgin has been primarily indicated for short-term symptomatic treatment of mild to moderate pain syndromes across various conditions:
Primary Indications
-
Headache (including tension and migraine types)
-
Toothache and pain associated with dental procedures
-
Myalgia (muscle pain)
-
Neuralgia (nerve pain)
Special Applications
Research has identified additional potential applications for Tempalgin beyond its primary indications. A notable study published in PubMed revealed that Tempalgin demonstrated efficacy in the treatment of patients suffering from alcoholic abstinence syndrome, expanding its potential therapeutic range .
The combined anxiolytic and analgesic effects make Tempalgin particularly valuable in pain conditions with significant emotional or anxiety components .
Contraindications
Tempalgin is contraindicated in several clinical conditions and patient populations:
Table 3: Contraindications for Tempalgin Use
| Category | Specific Contraindications |
|---|---|
| Hypersensitivity | - To active ingredients or excipients - To other pyrazolone derivatives |
| Metabolic Disorders | - Acute hepatic porphyria - Congenital deficiency of glucose-6-phosphate dehydrogenase (risk of hemolysis) |
| Organ System Dysfunction | - Severe kidney disease - Severe liver disease |
| Hematological Conditions | - Bone marrow disruption (e.g., after cytostatic treatment) - Blood system diseases (aplastic anemia, leukopenia, agranulocytosis) - Anemia of any cause - Cytostatic or infectious neutropenia |
| Cardiovascular Status | - Hypotension with blood pressure below 100 mm Hg |
| Surgical Considerations | - Suspected acute surgical pathology |
| Special Populations | - Children under 15 years - Pregnancy (first and third trimesters) - Breastfeeding |
Careful assessment of these contraindications is essential before prescribing Tempalgin to ensure patient safety .
Research Findings
Scientific investigations into Tempalgin have yielded important insights regarding its clinical efficacy and applications:
Clinical Trials
A study published in PubMed examined the therapeutic efficacy of Tempalgin alongside other psychotropic drugs manufactured by "Farmakhim" in Bulgaria. The research revealed that Tempalgin demonstrated efficacy beyond its initially recommended indications, particularly in the treatment of patients suffering from alcoholic abstinence syndrome .
Comparison Studies
Investigations comparing Tempalgin with other analgesics have demonstrated that its dual-component formulation provides enhanced pain relief compared to single-agent treatments, particularly for conditions with both physical and emotional components .
Regulatory Status and Availability
Tempalgin's regulatory status varies significantly across different regions:
Regional Availability
Tempalgin is primarily available in Eastern European countries and parts of Asia. It is marketed under various trade names, with Bulgaria being one of the primary manufacturing locations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume